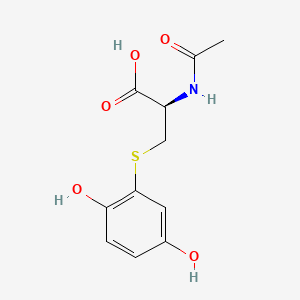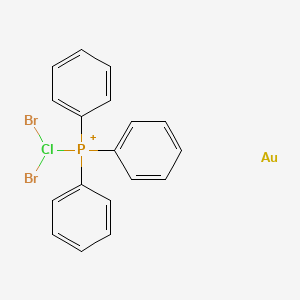
(Dibromo-lambda3-chloranyl)-triphenylphosphanium;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dibromo-lambda3-chloranyl)-triphenylphosphanium;gold is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a gold atom coordinated with a triphenylphosphine ligand and a dibromo-lambda3-chloranyl group, making it a subject of study in coordination chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dibromo-lambda3-chloranyl)-triphenylphosphanium;gold typically involves the reaction of gold precursors with triphenylphosphine and dibromo-lambda3-chloranyl reagents. One common method is the reaction of gold(III) chloride with triphenylphosphine in the presence of dibromo-lambda3-chloranyl under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Dibromo-lambda3-chloranyl)-triphenylphosphanium;gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the gold center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the triphenylphosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield gold(III) species, while reduction can produce gold(I) complexes. Substitution reactions can result in a variety of gold-ligand complexes .
Scientific Research Applications
Chemistry
In chemistry, (Dibromo-lambda3-chloranyl)-triphenylphosphanium;gold is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes. Its unique coordination environment allows for selective activation of substrates .
Biology
In biological research, this compound has been explored for its potential as an anti-cancer agent due to its ability to interact with biological macromolecules and disrupt cellular processes .
Medicine
In medicine, the compound’s gold center is of interest for developing new therapeutic agents, particularly in the treatment of rheumatoid arthritis and other inflammatory diseases .
Industry
Industrially, this compound is used in the synthesis of advanced materials, including conductive polymers and nanomaterials. Its role as a catalyst in various industrial processes is also being explored .
Mechanism of Action
The mechanism of action of (Dibromo-lambda3-chloranyl)-triphenylphosphanium;gold involves its interaction with molecular targets such as enzymes and DNA. The gold center can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to inhibition of enzyme activity and disruption of DNA replication . The compound’s ability to generate reactive oxygen species also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: Used as a brominating agent and disinfectant.
1,3-Dibromopropane: Utilized in organic synthesis for forming C3-bridged compounds.
1,2-Dibromopropane: Known for its use in organic synthesis and as a soil fumigant.
Uniqueness
(Dibromo-lambda3-chloranyl)-triphenylphosphanium;gold is unique due to its gold center, which imparts distinct catalytic and biological properties not found in similar compounds.
Properties
CAS No. |
32425-13-1 |
|---|---|
Molecular Formula |
C18H15AuBr2ClP+ |
Molecular Weight |
654.5 g/mol |
IUPAC Name |
(dibromo-λ3-chloranyl)-triphenylphosphanium;gold |
InChI |
InChI=1S/C18H15Br2ClP.Au/c19-21(20)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1; |
InChI Key |
ICMDESGGVGTNDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)Cl(Br)Br.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



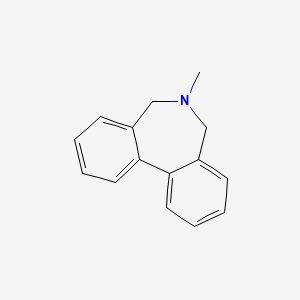
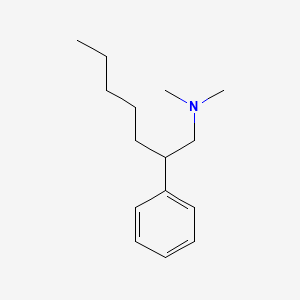
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)

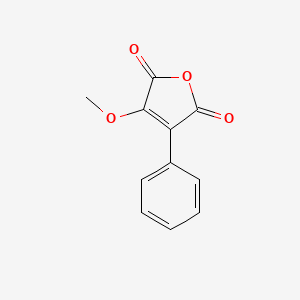

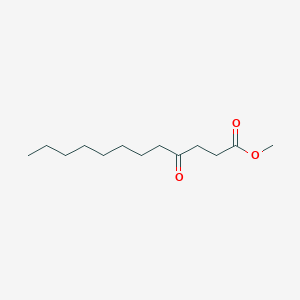
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
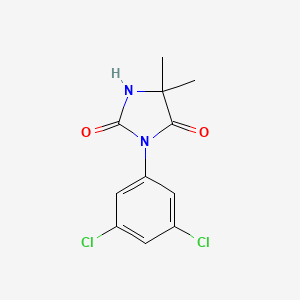
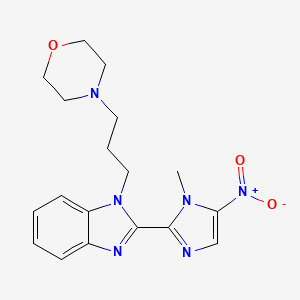

![3-Chlorobicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14679271.png)
